![molecular formula C8H7FN2O2 B13158324 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid is an organic compound with the molecular formula C8H7FN2O2 It is characterized by the presence of a fluorophenyl group attached to a hydrazinylidene acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid typically involves the reaction of 4-fluorophenylhydrazine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Fluorophenylhydrazine+Glyoxylic acid→2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]acetic acid
- 2-[2-(4-Bromophenyl)hydrazin-1-ylidene]acetic acid
- 2-[2-(4-Methylphenyl)hydrazin-1-ylidene]acetic acid
Uniqueness
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C8H7FN2O2 |
|---|---|
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
(2E)-2-[(4-fluorophenyl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C8H7FN2O2/c9-6-1-3-7(4-2-6)11-10-5-8(12)13/h1-5,11H,(H,12,13)/b10-5+ |
InChI-Schlüssel |
XPKDHLDDJGUSBC-BJMVGYQFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N/N=C/C(=O)O)F |
Kanonische SMILES |
C1=CC(=CC=C1NN=CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


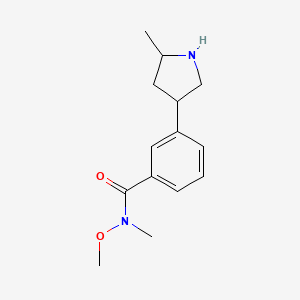

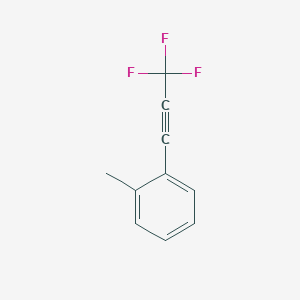
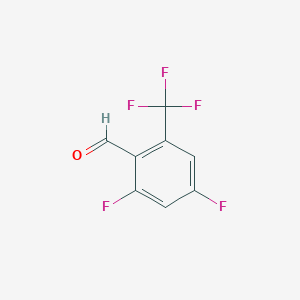



![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)
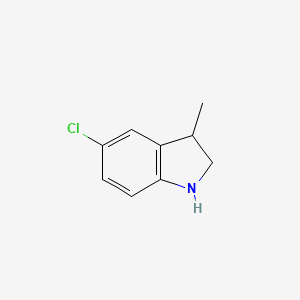

![(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13158311.png)
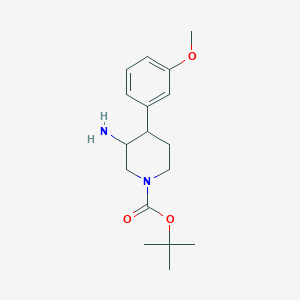
![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)
![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13158329.png)
